molecular formula C11H6F3NO2 B8182057 5-(Trifluoromethyl)quinoline-6-carboxylic acid

5-(Trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B8182057
M. Wt: 241.17 g/mol
InChI Key: GMROQCFIKOCMMX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinoline-6-carboxylic acid is an organic compound with the chemical formula C11H6F3NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the 5-position and a carboxylic acid group at the 6-position of the quinoline ring imparts unique chemical and physical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)quinoline-6-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group transformations. For example, starting from 5-trifluoromethyl-2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and oxidation can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

5-(Trifluoromethyl)quinoline-6-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)quinoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-2-1-5-15-8(6)4-3-7(9)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMROQCFIKOCMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C(F)(F)F)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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